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Abstract
Zeranol (α-zearalanol) is a semi-synthetic mycotoxin derived from zearalenone, produced by

fungi of the Fusarium species.[1] It is utilized as an anabolic agent in the livestock industry in

several countries, including the United States, to promote growth and improve feed efficiency in

cattle and sheep.[2][3][4] Despite its agricultural applications, Zeranol's potent estrogenic

activity raises significant toxicological concerns.[5] As a non-steroidal estrogen agonist, it

mimics the action of 17β-estradiol, allowing it to bind to estrogen receptors (ERs) and disrupt

normal endocrine function. This interference can lead to a cascade of adverse effects, including

reproductive and developmental toxicity, and potential carcinogenicity. This technical guide

provides an in-depth review of the foundational research on Zeranol's toxicology, summarizing

key quantitative data, detailing experimental methodologies, and visualizing critical biological

pathways to offer a comprehensive resource for the scientific community.

Mechanism of Action
Zeranol's primary mechanism of toxicity stems from its structural similarity to endogenous

estrogens, which allows it to act as a potent agonist at estrogen receptors (ERα and ERβ). This

binding initiates a series of cellular events typically regulated by estradiol, leading to endocrine

disruption. The estrogenic potency of Zeranol has been shown to be comparable to that of

17β-estradiol and the synthetic estrogen diethylstilbestrol (DES) in certain assays. By

interfering with the binding of natural estrogens, Zeranol disrupts hormonal balance and affects
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numerous signaling processes, which can result in reproductive disorders and other

pathologies.

The activation of ERs by Zeranol can lead to downstream effects, including the modulation of

gene expression. For example, in human breast cancer cells (MCF-7), Zeranol can regulate

the expression of estrogen-responsive genes. Furthermore, Zeranol's interaction with the

endocrine system can influence the hypothalamic-pituitary-gonadal axis, altering the secretion

of critical reproductive hormones.

Signaling Pathway: Zeranol's Estrogenic Action
The following diagram illustrates the general mechanism by which Zeranol exerts its estrogenic

effects, leading to altered gene expression.

Caption: Zeranol binds to cytoplasmic estrogen receptors, leading to dimerization and nuclear

translocation.

Toxicokinetics and Metabolism
The metabolism of Zeranol occurs primarily in the liver. Phase I metabolism involves

dehydrogenation to produce zearalanone (ZAN) as the major metabolite and taleranol (β-

zearalanol) as a minor metabolite. Cytochrome P450 enzymes can also catalyze aromatic

hydroxylation. In Phase II, these metabolites undergo conjugation, forming glucuronide and

sulfate conjugates.

Excretion pathways vary significantly between species. In humans, metabolites are excreted

mainly in the urine, whereas feces is the major route for rats and dogs. The extent of

glucuronidation also shows considerable inter-species variation, being as high as 99% in

humans but only 1% in dogs.

Metabolic Pathway of Zeranol
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Caption: Zeranol is metabolized via Phase I and Phase II reactions into various metabolites for

excretion.

Acute and Chronic Toxicity
Zeranol exhibits extremely low acute toxicity. Toxicity testing in several species via various

administration routes has confirmed this low toxicity profile, with the oral LD50 in rats

exceeding 40 g/kg. The primary abnormalities observed in animals exposed to high doses are

attributed to the compound's potent effects on the endocrine system.

Chronic exposure, however, is of greater concern. Long-term ingestion of food containing

Zeranol residues can disrupt the balance of human sex hormones. It is classified as a

substance that causes damage to the endocrine system and liver through prolonged or

repeated exposure.
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Toxicity Data Summary

Parameter

Oral LD50

Oral LD50 (Zearalanone - metabolite)

Oral LD50 (Taleranol - metabolite)

No-Hormonal-Effect Level (NHEL)

No-Hormonal-Effect Level (NHEL)

Acceptable Daily Intake (ADI) - JECFA (1988)

No-Observed-Effect Level (NOEL) - Review Est.

No-Adverse-Effect Level (NOAEL) - 2-year study

Lowest-Adverse-Effect Level (LOAEL) - 2-year study

Reproductive and Developmental Toxicity
A significant body of evidence points to Zeranol's adverse effects on the male and female

reproductive systems.

Male Reproductive Toxicity:

Spermatogenesis: Zeranol induces reproductive toxicity in adult male mice, damaging

spermatogenesis through direct effects on the testicles. It leads to a dose-dependent

decrease in epididymal sperm count and motility.

Organ Weights: Treatment can cause a significant decrease in the weight of the testes and

prostate gland. Atrophy of the testicular seminiferous tubules is a notable pathological

change.

Hormone Levels: Zeranol can decrease serum levels of testosterone (T), follicle-stimulating

hormone (FSH), and luteinizing hormone (LH), interfering with the hypothalamic-pituitary-

testicular axis.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b1682423?utm_src=pdf-body
https://www.benchchem.com/product/b1682423?utm_src=pdf-body
https://www.benchchem.com/product/b1682423?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682423?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Female Reproductive and Developmental Toxicity:

Endocrine Disruption: Prepubertal exposure in female rats leads to earlier vaginal opening

and irregular estrous cycles. It can severely damage ovarian function and structure, leading

to anovulatory ovaries.

Developmental Effects: Exposure during pregnancy may reduce the number of fetuses, fetal

weight, and fetal survival. Gestational exposure to the parent compound, zearalenone, can

cause transgenerational toxicity, resulting in developmental dysfunction in female offspring.

Experimental Protocol: Male Reproductive Toxicity in
Mice

Objective: To investigate the effects of Zeranol on the spermatogenesis and sex hormone

levels of adult male animals.

Animal Model: Adult male Kunming mice.

Groups: Mice were randomly divided into a control group and three treatment groups

receiving different doses of Zeranol (e.g., low, medium, high dose) via gavage for a specified

period (e.g., 30 days).

Dosage: Doses administered in studies include ranges like 500 mg/kg and 1000 mg/kg to

observe dose-dependent effects.

Endpoints Measured:

Sperm Analysis: Epididymal sperm count, motility, and malformation rates.

Organ Weights: Body weight, and weights of testes, epididymis, seminal vesicles, and

prostate.

Histopathology: Microscopic examination of testicular tissue for pathological changes

(e.g., arrangement of spermatogenic cells, atrophy).

Hormone Analysis: Serum and testicular levels of Testosterone, LH, and FSH measured

by radioimmunoassay (RIA).
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Genotoxicity and Carcinogenicity
The genotoxicity and carcinogenicity of Zeranol are areas of significant concern and ongoing

research.

Genotoxicity: The evidence regarding Zeranol's direct genotoxicity is mixed. Some studies

have reported that Zeranol is not mutagenic in Salmonella strains (Ames test). However, other

research suggests a mechanism of indirect genotoxicity. The catechol metabolites of Zeranol,
formed during metabolism, can induce oxidative DNA damage. These metabolites can form

reactive quinones that either alkylate DNA or produce reactive oxygen species (ROS), leading

to lesions like 8-oxo-2'-deoxyguanosine.

Carcinogenicity:

Breast Cancer: Zeranol is considered a potential endocrine disruptor linked to breast cancer.

It can stimulate the proliferation of human breast tumor cells in vitro, with a potency similar to

estradiol. Serum from Zeranol-implanted cattle has been shown to transform normal human

breast cells into cancerous cells in culture and promote the growth of existing cancer cells.

The risk may be elevated in obese women due to interactions with leptin, a hormone that can

also promote breast cancer growth.

Hepatic Neoplasia: In the Armenian hamster, a model sensitive to estrogenic hepatotoxicity,

Zeranol was found to induce acute liver damage and subsequent hepatic carcinogenesis.

These effects were blockable by the estrogen receptor antagonist tamoxifen, suggesting an

ER-mediated pathway.

Experimental Workflow: In Vitro Breast Cell
Transformation Assay
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Caption: Workflow for assessing the cell-transforming potential of serum from Zeranol-treated

animals.

Immunotoxicity
Zeranol's parent compound, zearalenone, has been identified as an immunotoxic agent. Its

estrogenic properties are believed to be the primary driver of these effects. Studies on

ovariectomised rats treated with zearalenone showed significant thymic atrophy, changes in

thymocyte phenotype, and a decrease in the percentage of B cells in the spleen. Furthermore,

it impaired antibody production and peroxide release by macrophages. These findings suggest

that, like other estrogens and endocrine disruptors, Zeranol and its related compounds can

adversely affect both innate and acquired immune responses.

Conclusion
The toxicological profile of Zeranol is defined by its potent, non-steroidal estrogenic activity.

While its acute toxicity is low, the potential for chronic toxicity, particularly through endocrine

disruption, is significant. Foundational research has established clear links between Zeranol
exposure and adverse outcomes in the reproductive systems of both males and females. The

evidence pointing towards its role as a potential carcinogen, especially in hormone-sensitive

tissues like the breast and liver, warrants careful consideration. Its ability to induce genotoxicity

through metabolic activation rather than direct DNA interaction highlights a complex

toxicological mechanism. For researchers, scientists, and drug development professionals,

understanding these multifaceted toxicological pathways is critical for assessing the risks

associated with Zeranol exposure and for the development of strategies to mitigate its potential

harm to human health.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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